4-Chloromethyl-7-methoxy-chromen-2-one
Description
Contextualizing Coumarin (B35378) Derivatives in Contemporary Chemical and Biological Research
The 2H-chromen-2-one, commonly known as coumarin, represents a fundamental scaffold in medicinal chemistry and drug development. This heterocyclic motif is a benzo-α-pyrone, consisting of a benzene (B151609) ring fused to a pyrone ring. Molecules built upon the 2H-chromen-2-one scaffold are noted for a wide array of biological and pharmacological activities, including anticancer, anti-inflammatory, and anticholinesterase properties. A prominent example is Warfarin (B611796), a 2H-chromen-2-one-based drug used in the treatment of thromboembolic disorders.
The versatility of the coumarin nucleus allows it to be a valuable starting point for the synthesis of more complex molecules. Its planar and aromatic structure enables it to interact with various biological macromolecules through mechanisms like hydrophobic interactions and hydrogen bonding. The synthesis of coumarins and their derivatives has long captured the interest of organic and medicinal chemists, leading to a vast library of compounds with diverse applications. scispace.com These applications range from pharmaceuticals to fluorescent dyes and optical brighteners. scispace.com
Heterocyclic compounds are a cornerstone of modern drug discovery, characterized by a cyclic structure containing at least one atom other than carbon within the ring. chemspider.com This class of compounds is integral to pharmaceutical chemistry, with estimates suggesting that over half of all known pharmaceuticals contain at least one heterocyclic ring. Their structural diversity and capacity to engage with a wide range of biological targets make them indispensable in the development of new therapeutic agents. nih.govchemmethod.com
The field of heterocyclic chemistry is critical for expanding the available "drug-like" chemical space. encyclopedia.pub Advances in synthetic methods allow chemists to rapidly create and modify diverse heterocyclic structures, which is essential for lead optimization in drug development. chemspider.comencyclopedia.pub This iterative process involves creating derivatives to improve potency, selectivity, and pharmacokinetic properties, underscoring the central role of heterocycles in advancing human health. chemspider.com
Defining the Compound: 4-Chloromethyl-7-methoxy-chromen-2-one
This compound is a specific, substituted coumarin derivative. Its formal nomenclature and key chemical identifiers are crucial for its unambiguous identification in scientific literature and databases. The compound is also known by synonyms such as 4-(chloromethyl)-7-methoxycoumarin. chemspider.com
Interactive Table: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 4-(Chloromethyl)-7-methoxy-2H-chromen-2-one chemspider.com |
| Molecular Formula | C₁₁H₉ClO₃ chemspider.com |
| CAS Number | 41295-55-0 chemspider.com |
| Molecular Weight | 224.64 g/mol chemspider.com |
| ChemSpider ID | 793978 chemspider.com |
Coumarins are broadly classified based on the nature and position of their substituents. nih.govencyclopedia.pub Major groups include simple coumarins, furanocoumarins, and pyranocoumarins. nih.govencyclopedia.pub this compound falls into the category of simple coumarins, which are characterized by substitutions on the main coumarin nucleus. researchgate.net
Specifically, it is a coumarin with substituents on both the pyrone and benzene rings. The methoxy (B1213986) group (-OCH₃) at position 7 is an alkoxylation on the benzene portion, a common feature in many biologically active coumarins. The chloromethyl group (-CH₂Cl) at position 4 is a key feature on the pyrone ring. This particular substitution makes the compound a reactive intermediate, as the chloromethyl group can be readily displaced in nucleophilic substitution reactions, making it a valuable building block for synthesizing more complex coumarin derivatives. The biological activity and therapeutic potential of coumarins are often directly related to the substitution patterns on the core nucleus. nih.gov
Scope and Research Focus of the Outline
This article is strictly focused on the chemical compound this compound as defined by the preceding sections. The content adheres to a structured outline designed to present foundational information. The scope is limited to the academic and research context of the compound, its chemical identity, and its classification. The discussion will not extend to topics outside of this predefined structure, ensuring a concentrated and precise examination of the subject matter.
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPBECDEFRIYTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358661 | |
| Record name | 4-Chloromethyl-7-methoxy-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41295-55-0 | |
| Record name | 4-Chloromethyl-7-methoxy-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 4 Chloromethyl 7 Methoxy Chromen 2 One and Its Derivatives
Precursor Synthesis and Key Reactions
The synthesis of 4-chloromethyl-7-methoxy-chromen-2-one and its derivatives is a multi-step process that begins with the careful selection and preparation of precursor molecules. The core of this synthesis is the formation of the chromen-2-one (coumarin) ring, which is most commonly achieved through the Pechmann condensation.
The Pechmann condensation is a fundamental reaction in the synthesis of coumarins. wikipedia.orgbookpi.org It involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst to form the coumarin (B35378) ring system. wikipedia.orgclockss.org The mechanism typically begins with a transesterification reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the final coumarin product. wikipedia.org The reaction's success and yield are highly dependent on the reactivity of the phenol and the choice of catalyst. nih.govarkat-usa.org
In the specific synthesis of this compound, 3-methoxyphenol (B1666288) serves as the phenolic precursor and ethyl 4-chloroacetoacetate acts as the β-ketoester. The methoxy (B1213986) group on the phenol ring is an electron-donating group, which activates the ring towards electrophilic substitution, a key step in the Pechmann condensation. The reaction between these two precursors leads to the formation of the desired coumarin with a chloromethyl group at the 4-position and a methoxy group at the 7-position.
One study reported a 90% yield for the coumarin product when reacting 3-methoxyphenol with ethyl 4-chloroacetoacetate, although this was achieved after a longer reaction time of 4 hours. arkat-usa.org It has been noted that in some cases, the use of 3-methoxyphenol can selectively yield the desired coumarin without demethylation, a side reaction that can occur with other methods. clockss.org
| Phenolic Precursor | β-Ketoester | Product | Yield | Reference |
| 3-methoxyphenol | Ethyl 4-chloroacetoacetate | This compound | 90% | arkat-usa.org |
Pechmann Condensation for Chromen-2-one Core Formation
Catalytic Approaches in Pechmann Condensation
Sulfuric Acid Catalysis
Concentrated sulfuric acid is a classic and widely used catalyst for the Pechmann condensation. nih.govresearchgate.netrsc.org Its strong acidic nature effectively promotes both the initial transesterification and the subsequent intramolecular cyclization steps. The synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one, a related compound, has been successfully achieved using concentrated sulfuric acid. researchgate.net However, the use of sulfuric acid often requires harsh reaction conditions and can lead to the formation of acidic waste, prompting the search for more benign alternatives. bookpi.orgnih.gov
Green Catalysts (e.g., HClO4·SiO2, ZrOCl2·8H2O/SiO2)
In recent years, there has been a significant shift towards the use of "green" catalysts in organic synthesis to minimize environmental impact. mdpi.comyoutube.com For the Pechmann condensation, several solid acid catalysts have been investigated. Perchloric acid supported on silica (B1680970) (HClO4·SiO2) has been used for the synthesis of 4-substituted 6,7-dihydroxycoumarin derivatives. nih.gov Similarly, zirconia-based catalysts have been employed for the synthesis of coumarins. nih.gov These solid catalysts offer advantages such as ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions. nih.gov
Sulfamic Acid as a Brønsted Acid Catalyst
Sulfamic acid has emerged as an effective and environmentally friendly Brønsted acid catalyst for the Pechmann condensation. arkat-usa.org It has been successfully used for the synthesis of a variety of C4-substituted coumarins under solvent-free conditions. arkat-usa.org In the synthesis of this compound from 3-methoxyphenol and ethyl 4-chloroacetoacetate, sulfamic acid (10 mol%) was used as the catalyst, resulting in a high yield of 90% after 4 hours. arkat-usa.org This method highlights the potential of sulfamic acid as a viable and more sustainable alternative to traditional strong acids. arkat-usa.org
| Catalyst | Precursors | Product | Yield | Reaction Time | Reference |
| Sulfamic Acid (10 mol%) | 3-methoxyphenol, Ethyl 4-chloroacetoacetate | This compound | 90% | 4 hours | arkat-usa.org |
Synthesis of 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one as a Related Intermediate
A crucial intermediate in the synthesis of many C4-substituted coumarins is 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one, also known as 4-(chloromethyl)umbelliferone. This compound is commonly prepared via the Pechmann condensation.
The synthesis involves the reaction of resorcinol (B1680541) with an ethyl 4-chloroacetoacetate. In a typical procedure, resorcinol is dissolved in concentrated sulfuric acid under cooling, followed by the addition of ethyl 4-chloroacetoacetate. google.com The mixture is stirred, often overnight at room temperature, to facilitate the condensation and cyclization. The reaction is then quenched by pouring it into an ice-water mixture, which causes the product to precipitate. The solid is collected by filtration and can be purified by recrystallization from a suitable solvent like ethyl acetate (B1210297), yielding 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one. google.com A reported yield for this method is approximately 52.9%. google.com The hydroxyl group at the C7 position can then be methylated to yield the target compound, this compound, typically using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. beilstein-journals.org
Table 1: Synthesis of 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Step | Product |
|---|
Derivatization Strategies of this compound
The C4-chloromethyl group is an excellent electrophilic site, making it a versatile handle for introducing a wide array of functional groups through various chemical reactions.
The reactive chloromethyl group readily undergoes nucleophilic substitution with nitrogen-containing heterocycles. This strategy is widely used to synthesize coumarin-nucleobase hybrids, which are of interest for their potential biological activities. nih.gov For instance, the synthesis of coumarin-purine hybrids can be achieved by reacting 4-chloromethyl coumarin derivatives with purine (B94841) or other nucleobases in a suitable solvent.
This coupling is a standard S_N2 reaction where the nitrogen atom of the heterocyclic base acts as the nucleophile, displacing the chloride ion from the coumarin's C4-methyl group. This approach has been used to link coumarin scaffolds to 1,2,4-triazoles and other similar moieties, often with the goal of creating novel cytotoxic agents. nih.govnih.gov
Coumarin-imine hybrids are another important class of derivatives. The formation of an imine (or a related Schiff base) requires a carbonyl group to condense with a primary amine. While this compound does not possess a carbonyl group for direct imine formation (other than the lactone), its chloromethyl group can be converted into an aldehyde (4-formyl-7-methoxy-chromen-2-one). This transformation can be achieved through methods such as the Sommelet reaction or by hydrolysis to the alcohol followed by oxidation. The resulting aldehyde is then reacted with various primary amines or hydrazines to form the corresponding coumarin-imine or coumarin-hydrazone hybrids. These derivatives have been investigated for their anticancer activities. gavinpublishers.comnih.gov
The chloromethyl group is highly susceptible to substitution by a wide range of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry. A prime example is the reaction with sodium azide (B81097) to form 4-(azidomethyl)coumarins. nih.gov This reaction proceeds via a nucleophilic displacement of the chloride. nih.gov The resulting azide derivative is a valuable intermediate itself, for example, in the construction of triazole rings via click chemistry.
Other nucleophiles can also be employed to create a diverse library of derivatives, as shown in the table below.
Table 2: Examples of Nucleophilic Substitution at the C4-Chloromethyl Position
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Azide | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) |
| Hydroxide | Water (H₂O) / Base | Hydroxymethyl (-CH₂OH) |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxymethyl (-CH₂OCH₃) |
| Thiolate | Sodium Thiophenolate (NaSPh) | Phenylthiomethyl (-CH₂SPh) |
| Amine | Ammonia (NH₃), Primary/Secondary Amines | Aminomethyl (-CH₂NRR') |
The Mannich reaction is a classic method for the aminoalkylation of a compound containing an active hydrogen. In the context of coumarins, the Mannich reaction is typically used to introduce nitrogen-containing groups onto the aromatic ring, particularly at positions activated by hydroxyl groups. nih.gov For example, 6,7-dihydroxycoumarins can undergo a Mannich reaction with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group at the C8 position. nih.gov
It is important to note that this reaction does not directly derivatize the C4-chloromethyl group of this compound. Instead, the more common strategy to introduce a nitrogen-containing group at the C4-position of this specific molecule is through the direct nucleophilic substitution of the chloride by an amine, as detailed in the previous section (2.2.3). nih.gov
The versatility of the C4-chloromethyl group extends beyond simple nucleophilic substitutions, allowing for its conversion into various other substituents.
Hydroxymethyl Derivatives: The chloromethyl group can be hydrolyzed to a hydroxymethyl group (-CH₂OH). This is often achieved by refluxing the compound in a mixture of a solvent like DMF and water. nih.gov
Methyl Derivatives: The C4-chloromethyl group can be converted to a simple C4-methyl group. One reported method involves the photoreaction of 4-(chloromethyl)-6-methoxy-2H-chromen-2-one in visible light to yield 6-methoxy-4-methyl-2H-chromen-2-one. nih.gov Other reductive methods can also achieve this transformation.
These transformations further expand the synthetic utility of the parent compound, providing access to a broader range of C4-substituted coumarins for various applications. arkat-usa.org
Green Chemistry Approaches in Synthesis
In response to the growing need for environmentally benign chemical processes, green chemistry principles have been increasingly applied to the synthesis of coumarin derivatives. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.commdpi.com Key green strategies applicable to the synthesis of this compound and its analogues include the use of solvent-free conditions and microwave irradiation, which often lead to higher yields, shorter reaction times, and simpler purification procedures. mdpi.comsrce.hr
The elimination of volatile organic solvents is a cornerstone of green chemistry, as it prevents pollution, reduces health and safety hazards, and lowers costs. The Pechmann condensation, a primary method for synthesizing 4-substituted coumarins, can be effectively performed under solvent-free conditions. arkat-usa.orgacs.orgmdpi.com This approach often involves heating the reactants with a catalyst or utilizing mechanochemical methods like grinding or ball milling. mdpi.com
Several studies have demonstrated the efficacy of solid acid catalysts and other promoters in solvent-free Pechmann condensations. For instance, sulfamic acid has been used as an efficient, reusable, and inexpensive catalyst for the reaction between various phenols and β-ketoesters, yielding coumarins in moderate to excellent yields (50-90%). arkat-usa.org Another green protocol employs mechanochemical ball milling at ambient temperature with methanesulfonic acid as a catalyst, offering high yields, scalability, and easy purification. rsc.org Similarly, catalysts like silica triflate and tailored Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles have proven effective under solvent-free thermal conditions. acs.org
While direct examples for this compound are not extensively detailed in the literature under these specific conditions, the synthesis of its precursor, 7-hydroxy-4-methylcoumarin, is well-documented. Cholinium-based ionic liquids have been shown to be cheap and reusable catalysts for the Pechmann reaction under solvent-free conditions, highlighting a sustainable pathway. rsc.org The data below illustrates the effectiveness of various catalysts in the solvent-free synthesis of related coumarin derivatives.
Table 1: Examples of Solvent-Free Synthesis of Coumarin Derivatives
| Phenol Reactant | β-Ketoester | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Resorcinol | Ethyl Acetoacetate | InCl₃ | Ball Mill, Room Temp. | 92% | mdpi.com |
| Phloroglucinol | Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 110°C | 88% | acs.org |
| 3-Methoxyphenol | Ethyl Acetoacetate | Sulfamic Acid (10 mol%) | 80°C, 4h | 90% | arkat-usa.org |
| Resorcinol | Ethyl Acetoacetate | p-TsOH (10 mol%) | Solvent-free heating | 81% | rsc.org |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often improving product yields. mdpi.comajgreenchem.com The rapid heating provided by microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. mdpi.comresearchgate.net This technique has been successfully applied to various coumarin syntheses, including Knoevenagel and Pechmann condensations. mdpi.com
For example, the synthesis of 2-amino-4H-chromene derivatives has been achieved in excellent yields under solvent-free, microwave-irradiated conditions using a magnetic catalyst (FeTiO₃), which allows for easy recovery and reuse. ajgreenchem.com In another study, the synthesis of various 4-methyl coumarins was explored using microwave irradiation via the Pechmann condensation, demonstrating that specific combinations of phenols and Lewis acid catalysts can produce the target compounds efficiently. numberanalytics.com The synthesis of 7-hydroxy-4-methyl coumarin, a related precursor, was optimized under microwave irradiation, achieving a 55.25% yield in just 260 seconds under solvent-free conditions with SnCl₂·2H₂O as the catalyst. numberanalytics.com
The comparison in the table below, derived from the synthesis of various 2H-chromene derivatives, clearly illustrates the advantages of microwave assistance over conventional heating. mdpi.comresearchgate.net
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Chromene Derivatives
| Synthesis Method | Solvent / Catalyst | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted | AcOH, DMF | 120°C | 8–10 min | High | mdpi.comresearchgate.net |
| Conventional Heating | AcOH, DMF | Reflux | 4–7 h | Good | mdpi.comresearchgate.net |
Synthetic Challenges and Optimization in Chromen-2-one Chemistry
Despite the development of numerous synthetic routes, the preparation of chromen-2-ones, particularly 4-substituted derivatives like this compound, is not without its challenges. The Pechmann condensation, while versatile, can be hampered by several factors. wikipedia.orgnih.gov
Common challenges include:
Low Yields: The reaction yield can be sensitive to the reactivity of the phenol substrate. Less activated phenols may require harsh conditions, which can lead to degradation and lower yields. arkat-usa.orgwikipedia.org
Side Reactions: The acidic catalysts and high temperatures often employed can promote unwanted side reactions, leading to a complex mixture of products and complicating purification. wikipedia.org
Regioselectivity: Unsymmetrically substituted phenols can lead to the formation of constitutional isomers, which are often difficult to separate.
Catalyst Selection: The choice of acid catalyst is crucial. While strong mineral acids like sulfuric acid are traditional choices, they are corrosive, hazardous, and can lead to sulfonation of the aromatic ring as a side reaction. nih.gov
To overcome these challenges, significant effort has been directed towards the optimization of reaction conditions. Key optimization strategies include:
Catalyst Screening: Exploring a range of catalysts, from traditional Lewis and Brønsted acids to modern solid acid catalysts and ionic liquids, is essential to find the most efficient and selective option for a specific substrate combination. acs.orgwikipedia.org For instance, optimizing the catalyst loading is critical; too little can result in slow or incomplete reactions, while an excess can promote side product formation. acs.orgwikipedia.org
Reaction Temperature Control: Carefully managing the reaction temperature is vital to balance the reaction rate against the potential for side reactions and product decomposition. wikipedia.org
Solvent Selection: When a solvent is necessary, its choice can significantly influence reaction efficiency. Forcing conditions through solvent-free methods or using non-traditional media like ionic liquids can offer substantial improvements. wikipedia.org
The synthesis of this compound itself typically involves the Pechmann condensation of 3-methoxyphenol with ethyl 4-chloroacetoacetate. Optimization of this specific reaction would involve a systematic variation of the catalyst (e.g., H₂SO₄, HClO₄, solid acids), temperature, and reaction time to maximize the yield of the desired product while minimizing the formation of isomers and byproducts.
Iii. Chemical Reactivity and Reaction Mechanisms of 4 Chloromethyl 7 Methoxy Chromen 2 One
Electrophilic and Nucleophilic Reaction Pathways
The dual nature of the coumarin (B35378) ring system, combined with its substituents, allows it to participate in both electrophilic and nucleophilic reactions. The electron-rich benzene (B151609) ring, activated by the 7-methoxy group, is susceptible to electrophilic attack. Conversely, the α,β-unsaturated lactone system and, most notably, the C4-chloromethyl group, provide sites for nucleophilic attack.
The chloromethyl group at the C4 position is a key center of reactivity in 4-Chloromethyl-7-methoxy-chromen-2-one. Its high reactivity stems from the electron-withdrawing effect of the adjacent carbonyl group in the pyrone ring, making the methylene (B1212753) carbon an excellent electrophilic site for nucleophilic substitution reactions. This feature makes the compound a versatile intermediate for synthesizing a wide array of 4-substituted coumarin derivatives. nih.gov For example, the chlorine atom can be readily displaced by various nucleophiles. Azido-containing coumarins, for instance, are commonly prepared through the nucleophilic substitution of 4-(chloromethyl)coumarins. researchgate.net
Below is a table summarizing typical nucleophilic substitution reactions at the C4-chloromethyl position.
| Reaction Type | Nucleophile/Reagents | Product Type | Significance |
| Azide (B81097) Substitution | Sodium Azide (NaN₃) | 4-(Azidomethyl)coumarin | Precursor for amines, triazoles, tetrazoles. researchgate.net |
| Amine Substitution | Primary/Secondary Amines (R₂NH) | 4-(Aminomethyl)coumarin | Synthesis of biologically active amine derivatives. |
| Thiolate Substitution | Thiols/Thiolates (RSH/RS⁻) | 4-(Thio-ether)coumarin | Introduction of sulfur-containing moieties. |
| Hydroxide Substitution | Water/Hydroxide (H₂O/OH⁻) | 4-(Hydroxymethyl)coumarin | Formation of the corresponding alcohol derivative. acs.org |
| Cyanide Substitution | Sodium/Potassium Cyanide (NaCN/KCN) | 4-(Cyanomethyl)coumarin | Chain extension and precursor for carboxylic acids. |
This table is illustrative of common reactions based on the known reactivity of the chloromethyl group.
The coumarin nucleus can undergo ring opening under certain conditions, typically initiated by nucleophilic attack at the carbonyl carbon of the lactone. This can be followed by rearrangement to form different heterocyclic systems. For example, the reaction of 3-substituted coumarins with nitromethane (B149229) can lead to a Michael addition followed by a Nef-type rearrangement, ultimately yielding 1-hydroxy-pyrrolidine-2,5-dione derivatives. researchgate.net This process involves the opening of the pyrone ring.
Claisen rearrangement is another significant reaction for modifying the coumarin scaffold. mdpi.comresearchgate.net While typically involving allyl ethers at different positions, the principle of a thermally or catalytically induced sigmatropic rearrangement can be applied to coumarin chemistry to build new fused-ring systems. For instance, a sequential Claisen rearrangement and radical cyclization has been used to create complex coumarin-annulated polycyclic heterocycles. mdpi.com
Detailed Mechanistic Insights into Synthesis (e.g., Pechmann Condensation)
The most common and versatile method for synthesizing 4-substituted coumarins like this compound is the Pechmann condensation. sciensage.info This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-ketoester. researchgate.net
For the synthesis of this compound, the specific reactants would be m-methoxyphenol (3-methoxyphenol) and ethyl 4-chloroacetoacetate .
The mechanism proceeds through several key steps:
Transesterification: The first step is an acid-catalyzed transesterification between the phenol and the β-ketoester. The hydroxyl group of m-methoxyphenol attacks the ester carbonyl of ethyl 4-chloroacetoacetate, forming a new ester intermediate. researchgate.net
Intramolecular Electrophilic Aromatic Substitution (Cyclization): The activated keto-group in the intermediate is attacked by the electron-rich aromatic ring of the phenol. The activating, ortho-para directing methoxy (B1213986) group on the phenol ring directs this cyclization to the ortho position relative to the phenolic oxygen, which is a key step in forming the chromene ring system. researchgate.net This step is analogous to a Friedel-Crafts acylation.
Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate to form the stable, conjugated α,β-unsaturated lactone system of the final coumarin product. researchgate.net
Various acids, such as sulfuric acid, aluminum chloride, or trifluoroacetic acid, can be used to catalyze this condensation. sciensage.info
Intramolecular Cyclization Processes
The structure of this compound and its derivatives serves as a scaffold for various intramolecular cyclization reactions to build more complex, often polycyclic, systems. These reactions can be triggered photochemically or by using chemical reagents.
One example is the intramolecular [2+2] cycloaddition of coumarin derivatives, which can occur when a coumarin moiety is tethered to another alkene. researchgate.net Photochemical induction can lead to the formation of a cyclobutane (B1203170) ring, creating a cage-like structure.
Furthermore, intramolecular electrophilic cyclization can be induced. For example, iodine monochloride has been used to trigger the intramolecular cyclization of related biphenyl (B1667301) alkynones to form spiroconjugated molecules, demonstrating a pathway for forming new rings attached to a core structure. nih.gov In some cases, intramolecular interactions, such as those between a fluorine atom on a C4-phenyl ring and the H5 proton of the coumarin, can influence the molecule's conformation and reactivity, facilitating certain cyclization pathways. beilstein-journals.orgthegoodscentscompany.com
Radical Cyclization Methods
Radical cyclization offers a powerful method for C-C and C-heteroatom bond formation, and it has been applied to coumarin systems to synthesize complex heterocyclic structures. These reactions typically involve the generation of a radical species that then adds intramolecularly to a double bond or aromatic system.
A relevant example is the oxidative radical cyclization of 4-hydroxy-2H-chromen-2-one with alkenes, which proceeds in the presence of an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN), to produce 2,3-dihydro-4H-furo[3,2-c]chromen-4-ones. Similarly, tin-hydride mediated radical cyclization is a well-established method. mdpi.com This process has been used in a sequential reaction starting with a Claisen rearrangement to build coumarin-annulated polycyclic heterocycles with high regioselectivity. mdpi.com The general approach involves generating a carbon-centered radical which then attacks a suitable acceptor within the same molecule to forge a new ring.
Iv. Structure Activity Relationship Sar Studies of 4 Chloromethyl 7 Methoxy Chromen 2 One Derivatives
Impact of Substituents on Biological Activitynih.govacs.orgresearchgate.net
The nature and position of substituents on the coumarin (B35378) ring system are paramount in determining the biological activity. mdpi.comresearchgate.net Electronic and steric properties of these substituents can significantly alter the interaction with target enzymes or receptors. researchgate.net
The substituent at the C-7 position of the coumarin nucleus plays a significant role in modulating biological activity. The 7-hydroxy group, in particular, is a key feature in many biologically active coumarins. researchgate.net Studies on 7-hydroxycoumarin derivatives have demonstrated their potential as fluorescent probes for binding studies and have shown inhibitory activity against various enzymes. acs.org For instance, 7-hydroxycoumarins can modulate the effector functions of human neutrophils, including scavenging reactive oxygen species. nih.gov The presence of a free hydroxyl group at this position is often crucial; its acetylation can lead to a suppression of biological effects. nih.gov
In the context of antifungal activity, the 7-hydroxycoumarin series shows a clear relationship between the size of the substituent introduced at the hydroxyl group and fungicidal activity. mdpi.com Esterification of the 7-hydroxy group is a strategy employed to improve physicochemical properties and enhance fungicidal activity. mdpi.com The 7-methoxy group, an analogue of the 7-hydroxy group, also influences the molecule's properties. For example, in imidazole-coumarin conjugates designed as anti-HCV agents, a methoxy (B1213986) substituent on the coumarin nucleus was shown to increase potency. nih.gov The electronic effects of substituents at position 7 are known to influence the fluorescence properties of coumarins, with electron-donating groups like methoxy and hydroxyl enhancing fluorescence. researchgate.net
Table 1: Influence of C-7 Substituents on Coumarin Activity
| C-7 Substituent | Biological Context | Observed Effect | Reference(s) |
|---|---|---|---|
| 7-Hydroxy | Neutrophil Modulation | Modulates effector functions; scavenges reactive species. | nih.gov |
| 7-Hydroxy | Antifungal Activity | Substituent size at the hydroxyl group correlates with activity. | mdpi.com |
| Acetylated 7-Hydroxy | Neutrophil Modulation | Suppresses the biological effects observed with the free hydroxyl. | nih.gov |
| 7-Methoxy | Anti-HCV Activity | Increased potency in imidazole-coumarin conjugates. | nih.gov |
The 4-chloromethyl group is a reactive handle that allows for a variety of chemical modifications, making it a key site for introducing structural diversity in coumarin derivatives. This moiety serves as a crucial electrophilic site, enabling reactions with various nucleophiles to create a library of new compounds. For instance, 4-(chloromethyl)coumarin 7-sulfonate esters have been shown to react with secondary aliphatic amines, leading to a rearrangement of the lactone ring to form 3-substituted benzofuran (B130515) derivatives that retain biological activity. nih.gov
In the development of antiproliferative agents, derivatives such as 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one have demonstrated promising inhibitory activity against enzymes like Taq DNA polymerase. nih.gov Modification of the chloromethyl group, for example by converting it to a 4-((acetylthio)methyl) group, has also yielded compounds with significant anti-polymerase activity. nih.gov The reactivity at the C-4 position of the pyranone ring is a central theme in the synthesis of diverse coumarin derivatives. nih.gov
The incorporation of heterocyclic rings into the coumarin scaffold is a widely adopted strategy to enhance or introduce new biological activities. rsc.orgmdpi.com This molecular hybridization can lead to synergistic effects, combining the pharmacological profiles of both the coumarin and the attached heterocycle. researchgate.netnih.gov
Imidazoles: Coumarin-imidazole hybrids have demonstrated a broad spectrum of activities, including antiviral (anti-HCV), anticancer, and anti-Alzheimer's properties. jetir.orgnih.gov The linkage of an imidazole (B134444) moiety to the coumarin nucleus can generate potent conjugates. For instance, connecting an imidazole to a coumarin via a thiomethylene (-SCH2-) linker has produced compounds with significant anti-HCV activity. researchgate.netnih.gov The substitution pattern on both the coumarin and imidazole rings is critical for activity. nih.govnih.gov
Triazoles: Both 1,2,3-triazole and 1,2,4-triazole (B32235) rings have been hybridized with coumarins to develop potent anticancer agents. rsc.org These five-membered nitrogen-containing heterocycles can improve physicochemical properties like solubility and enhance binding interactions with biological targets. rsc.org The synthesis of coumarin-triazole hybrids often involves click chemistry, reacting a coumarin azide (B81097) with a terminal alkyne to form the 1,2,3-triazole ring. nih.gov
Purines: Hybrid molecules combining purine (B94841) and coumarin moieties have been synthesized and evaluated for various biological activities, including antioxidant and enzyme inhibitory effects. nih.gov These modified nucleosides represent a class of compounds with potential therapeutic applications. nih.govnih.gov
The introduction of alkyl, aryl, and halogen substituents at various positions on the coumarin ring system significantly impacts their biological profiles.
Alkyl Substituents: The presence and size of alkyl groups can influence activity. In a study of 7-hydroxycoumarin derivatives, a clear relationship was observed between the size of the O-alkyl group (e.g., prenyl, geranyl) and antifungal activity. mdpi.com However, for 6-hydroxycoumarin (B196160) derivatives, similar substitutions did not lead to increased activity. mdpi.com
Aryl Substituents: Phenyl substitution has been shown to have a distinct effect on the inhibitory activity of coumarins against monoamine oxidase (MAO). researchgate.net Specifically, 3-phenyl substitution tends to enhance MAO-B inhibition, while 4-phenyl substitution is more favorable for MAO-A inhibition. researchgate.net In a series of 3-aryl-5-substituted-coumarins, the nature of the aryl group and other substituents determined the cytotoxic and lipoxygenase inhibitory activity. nih.gov
Halogen Substituents: Halogens are often incorporated to modulate electronic properties and lipophilicity. Halogenated coumarins have been investigated for antiproliferative activity. nih.gov For example, 6,8-dibromo and 6,8-diiodo coumarin derivatives showed potent antiproliferative effects in thyroid cancer cells. nih.gov The presence of halogens on an aromatic ring attached to the coumarin core can also favor anti-inflammatory activities. researchgate.net In anti-HCV imidazole-coumarin conjugates, the attachment of a halogen (F, Cl, Br) to the coumarin nucleus increased both potency and the selectivity index. nih.gov
Table 2: Summary of Substituent Effects on Coumarin Derivatives
| Substituent Type | Position(s) | Biological Activity Influenced | General Finding | Reference(s) |
|---|---|---|---|---|
| Alkyl | C-7 (O-alkylation) | Antifungal | Activity correlates with the size of the alkyl chain. | mdpi.com |
| Aryl | C-3, C-4 | MAO Inhibition | 3-Aryl favors MAO-B inhibition; 4-Aryl favors MAO-A. | researchgate.net |
| Halogen | C-6, C-8 | Antiproliferative | Di-halogenation (Br, I) showed potent effects. | nih.gov |
| Halogen | Coumarin Ring | Anti-HCV | F, Cl, or Br substitution increased potency of conjugates. | nih.gov |
Pharmacophore Identification and Optimizationnih.govjetir.org
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.govnih.gov This approach is instrumental in understanding SAR and in the virtual screening of large compound libraries to find new, potent derivatives. nih.govmdpi.com
For coumarin derivatives, pharmacophore models have been developed for various targets, including acetylcholinesterase (AChE) and α-glucosidase. nih.govacs.org A typical pharmacophore model for a coumarin-based inhibitor might include features such as hydrogen bond acceptors (A), hydrogen bond donors (D), aromatic rings (R), and hydrophobic groups (H). nih.gov For instance, a pharmacophore model for AChE inhibition identified five essential features (ADHRR_1) for optimal activity. nih.gov Similarly, models for antioxidant activity highlighted the fused benzene (B151609) ring and the pyran ring oxygen of the coumarin nucleus as key pharmacophoric features. nih.govmdpi.com The identification of these key features allows for the targeted optimization of the lead compound, guiding chemists in deciding which positions to modify and which functional groups to introduce to enhance binding and activity. acs.org
Conformational Analysis and Molecular Flexibility in SAR
The three-dimensional conformation and flexibility of a molecule are critical determinants of its ability to bind to a biological target. Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups, which is essential for a productive interaction with a receptor's binding site. researchgate.net
In coumarin derivatives, the planarity of the core ring system can be influenced by bulky substituents. While coumarins with simple alkyl ester groups tend to be planar, the introduction of larger groups like cyclohexyl moieties can alter the molecular conformation, changing the orientation of substituents relative to the coumarin ring. mdpi.com Such conformational changes can significantly impact intermolecular interactions and, consequently, biological activity. mdpi.com Computational methods, such as random search conformational analyses, are employed to identify the lowest energy conformers of coumarin derivatives, providing insights into the most likely bioactive conformation. mdpi.com Understanding the molecule's flexibility and preferred conformations is a key aspect of SAR that complements the analysis of substituent effects and pharmacophore features.
V. Biological and Pharmacological Investigations of 4 Chloromethyl 7 Methoxy Chromen 2 One Derivatives
General Biological Activities of Chromen-2-one Derivatives
Chromen-2-one derivatives are a significant class of heterocyclic compounds characterized by a benzopyrone framework. frontiersin.org This structural motif is present in many natural products and serves as a privileged scaffold for designing new therapeutic agents. mabjournal.comresearchgate.net Research has consistently shown that these derivatives possess a broad spectrum of pharmacological properties, including but not limited to, antibacterial, antifungal, anti-inflammatory, anticoagulant, anti-HIV, and antitumor activities. sysrevpharm.orgnih.gov The specific biological effect is often dictated by the nature and position of substituents on the benzopyrone ring system. frontiersin.org
Chromen-2-one derivatives have demonstrated significant anti-inflammatory capabilities. Their mechanisms of action are thought to involve the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase, as well as the reduction of prostaglandin (B15479496) synthesis and neutrophil-dependent superoxide (B77818) anion formation.
Several studies have highlighted specific derivatives with potent anti-inflammatory effects. For instance, a series of 4-hydroxy-3-(2-(2-[2-[(substituted phenyl)methylidene]hydrazin-1-yl]-1,3-thiazol-5-yl)-1-phenylethyl)-2H-chromen-2-one derivatives were found to be effective inhibitors of COX-2. researchgate.net Similarly, certain coumarin (B35378) derivatives bearing thiazoline (B8809763) and thiazolidinone moieties exhibited a strong affinity for the COX-2 isoenzyme. researchgate.net
In a study evaluating various coumarin derivatives, compounds designated as C2 and C3 showed superior anti-inflammatory effects compared to the standard drug Diclofenac. researchgate.net They achieved this by significantly inhibiting COX-2 activity and reducing the levels of pro-inflammatory interleukins IL-1β and IL-6. researchgate.net Another investigation synthesized new pyranocoumarin (B1669404) and coumarin-sulfonamide derivatives, with several compounds showing more potent anti-proteinase activity than aspirin (B1665792) in vitro. mdpi.com A particularly effective compound, a coumarin derivative with a 3,4-dimethoxybenzylidene hydrazinyl moiety (14b), displayed potent anti-inflammatory activity by modulating signaling pathways like AKT/mTOR and Nrf2/HO-1, and downregulating NF-kβ, which in turn decreased the production of pro-inflammatory cytokines. tandfonline.com
Table 1: Anti-inflammatory Activity of Selected Chromen-2-one Derivatives
| Compound/Derivative Class | Target/Mechanism | Key Findings |
|---|---|---|
| 4-hydroxy-3-(2-(2-[2-[(substituted phenyl)methylidene]hydrazin-1-yl]-1,3-thiazol-5-yl)-1-phenylethyl)-2H-chromen-2-one | COX-2 Inhibition | Showed significant anti-inflammatory activity. researchgate.net |
| Coumarin-thiazoline/thiazolidinone hybrids | COX-2 Inhibition | Displayed strong affinity towards the COX-2 isoenzyme. researchgate.net |
| Coumarin derivative 14b | Modulation of AKT/mTOR, Nrf2/HO-1; Downregulation of NF-kβ | Potent activity with an EC₅₀ value of 5.32 μM; decreased IL-6, IL-1β, and TNF-α production. tandfonline.com |
The antioxidant properties of chromen-2-one derivatives are well-documented, contributing to their potential in mitigating diseases associated with oxidative stress. nih.govnih.gov These compounds can act as free radical scavengers and modulate oxidative stress, which is an imbalance between reactive oxygen species (ROS) production and the body's ability to neutralize them. nih.gov
Studies have shown that the antioxidant capacity of coumarin derivatives is often concentration-dependent and influenced by the types of substituents on the coumarin scaffold. sysrevpharm.org Electron-donating groups like hydroxyl (-OH) and methyl (-CH₃) can enhance antioxidant activity. sysrevpharm.org For example, two synthesized coumarins, N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, demonstrated improved antioxidant properties compared to ascorbic acid in various radical scavenging assays. nih.govnottingham.ac.uk
Research has also established a moderate antiradical activity for several 2H-chromen-2-one derivatives. researchgate.net One derivative, 4-[(1,2,3,4-tetra-hydro-1-oxonaphthalen-2-yl)(piperidin-1-yl)methyl]benzoic acid, was particularly effective against the superoxide radical anion. researchgate.net In another model, 4-(6-oxo-8,9-dihydro-6H,7H-benzo[h]-chromene[4,3-b]chromen-7-yl)benzoic acid showed high activity in the non-enzymatic oxidation of epinephrine. researchgate.net However, these derivatives generally showed low Fe2+-chelating and reducing activity. researchgate.net
Coumarin derivatives are historically significant as anticoagulants, with warfarin (B611796) being a prominent example. mabjournal.comnih.gov They typically function by competitively inhibiting vitamin K epoxide reductase, an enzyme crucial for the synthesis of several clotting factors. mabjournal.comnih.gov
Recent research continues to explore new coumarin-based anticoagulants. A study on substituted 2,4-diketochromans and biscoumarins found that several synthesized compounds possess dose-dependent anticoagulant activity. nih.gov Specifically, 3-(3'-hydroxybenzylidene)-2,4-diketochroman and 3,3'-(2-pyridylmethylene)-bis-4-hydroxy-2H-1-benzopyran-2-one were identified as promising candidates with low toxicity. nih.gov
Another investigation reported that the derivatives 6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile and 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile exhibited higher prothrombin time (PT) values than warfarin, suggesting potent anticoagulant effects. hu.edu.jo In addition to anticoagulant mechanisms, some derivatives also exhibit anti-platelet activity. Seselin derivative C3 was shown to reduce ADP and collagen-induced platelet aggregation and decrease thrombus weight in an arteriovenous shunt model, indicating its potential as an antithrombotic agent. psu.edu Six other coumarin derivatives were also found to inhibit ADP-induced platelet aggregation by inhibiting the active form of GPIIb/IIIa on platelets. nih.gov
The coumarin scaffold is a promising chemotype for the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net These derivatives can target various stages of the HIV replication cycle, including inhibition of key viral enzymes like reverse transcriptase (RT) and integrase. researchgate.netunica.it
A notable example is (+)-calanolide A, a natural polycyclic coumarin that acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and is active against certain drug-resistant HIV-1 isolates. nih.govsemanticscholar.org Synthetic modifications of the calanolide (B8761490) structure have led to derivatives like (+)-, (−)-, and (+/−)-12-oxocalanolide A, which inhibit HIV-1 RT and are also the first in the series to show activity against simian immunodeficiency virus (SIV). nih.govsemanticscholar.org
Other synthetic strategies have also yielded potent anti-HIV agents. The derivative 4,7-dihydroxy-3-(4-(2-methoxyphenyl)butyl)-2H-chromen-2-one emerged as a highly active compound with an IC₅₀ of 0.52 μM against HIV-1 protease. nih.gov Another compound, 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate (B1210297), showed anti-polymerase activity, while 7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-one displayed inhibitory activity against retroviruses with an IC₅₀ value of 134.22 ± 2.37 μM. acs.org Furthermore, a dimeric coumarin named bichromonol, isolated from Hypericum roeperianum, exhibited significant activity against HIV-1 wild-type and its drug-resistant mutant strains. unica.it
Chromen-2-one derivatives exhibit multifaceted anticancer properties, including the ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle. nih.govnih.gov Their potential as anticancer agents has been demonstrated across a wide range of cancer cell lines. nih.govresearchgate.net
For instance, a series of 6- and 6,8-halocoumarin derivatives were investigated for their antiproliferative effects. nih.gov Among them, 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile and 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile were most effective against thyroid cancer cells. nih.gov Another study synthesized novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties. The compound 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one showed potent cytotoxic activity against AGS human gastric cancer cells with an IC₅₀ of 2.63 ± 0.17 µM. nih.gov
Additionally, derivatives of 6-methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2H-chromen-2-one were screened for anti-breast cancer activity, with several compounds showing potent cytotoxicity against estrogen receptor-positive MCF-7 cells. eurekaselect.com A derivative containing a catechol group and a chloromethyl fragment (2c) proved to be a promising cytotoxic agent against colorectal cancer (HCT-116) and human embryonic kidney (HEK 293) cell lines. acs.org
Table 2: Anticancer Activity of Selected Chromen-2-one Derivatives
| Compound/Derivative | Cancer Cell Line | Activity/IC₅₀ Value |
|---|---|---|
| 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h) | TPC-1 (Thyroid Cancer) | Potent antiproliferative effect, induced apoptosis. nih.gov |
| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (2k) | TPC-1 (Thyroid Cancer) | Potent antiproliferative effect, induced apoptosis. nih.gov |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS (Gastric Cancer) | IC₅₀ = 2.63 ± 0.17 µM. nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivative (7c) | HEPG2-1 (Liver Cancer) | IC₅₀ = 2.70 ± 0.28 µM. capes.gov.br |
The anticancer effects of chromen-2-one derivatives are mediated through various molecular mechanisms. frontiersin.orgresearchgate.netnih.gov These include the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. researchgate.netnih.govresearchgate.net
Apoptosis Induction: Many coumarin derivatives trigger apoptosis in cancer cells. For example, 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h) and its diiodo-analogue (2k) were shown to induce apoptosis in thyroid cancer cells. nih.gov The mechanism can involve the destabilization of the mitochondrial membrane and the activation of caspases, which are proteases that execute cell death. nih.gov The derivative 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one was also found to induce apoptosis in cancer cells. nih.gov Some coumarins can also increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2. nih.gov
Enzyme Inhibition: A crucial mechanism for the anticancer activity of these compounds is the inhibition of various enzymes essential for tumor growth and survival. frontiersin.orgresearchgate.net Chromene derivatives have been reported to inhibit c-Src kinase, tubulin polymerase, and Epidermal Growth Factor Receptor (EGFR). researchgate.net For instance, a novel chromene derivative (compound 5) showed dominant inhibitory activity against c-Src kinase with an IC₅₀ of 0.184 μM. researchgate.net Other research has focused on inhibiting Carbonic Anhydrase (CA), particularly tumor-associated isoforms like CA IX and CA XII, which are involved in regulating pH and promoting tumor survival. frontiersin.orgnih.gov
Cell Cycle Arrest: Coumarins can also halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as G0/G1, S, or G2/M. nih.govnih.gov The derivative 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one arrested cells in the G2/M phase. nih.gov Similarly, the halogenated coumarins 2h and 2k induced a slight increase in the G2/M phase population in TPC-1 cells. nih.gov By preventing cells from progressing through the cycle, these compounds effectively block their division and proliferation. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 4-Chloromethyl-7-methoxy-chromen-2-one |
| 4-hydroxy-3-(2-(2-[2-[(substituted phenyl)methylidene]hydrazin-1-yl]-1,3-thiazol-5-yl)-1-phenylethyl)-2H-chromen-2-one |
| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide |
| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide |
| 4-[(1,2,3,4-tetra-hydro-1-oxonaphthalen-2-yl)(piperidin-1-yl)methyl]benzoic acid |
| 4-(6-oxo-8,9-dihydro-6H,7H-benzo[h]-chromene[4,3-b]chromen-7-yl)benzoic acid |
| 3-(3'-hydroxybenzylidene)-2,4-diketochroman |
| 3,3'-(2-pyridylmethylene)-bis-4-hydroxy-2H-1-benzopyran-2-one |
| 6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile |
| (+)-calanolide A |
| (+)-12-oxocalanolide A |
| (-)-12-oxocalanolide A |
| (+/-)-12-oxocalanolide A |
| 4,7-dihydroxy-3-(4-(2-methoxyphenyl)butyl)-2H-chromen-2-one |
| 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate |
| 7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-one |
| Bichromonol |
| 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile |
| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one |
| 6-methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2H-chromen-2-one |
| 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one |
| Warfarin |
| Diclofenac |
| Ascorbic acid |
Anticancer and Antiproliferative Effects
Inhibition of DNA Synthesis and Polymerases
Derivatives of the coumarin scaffold have been identified as effective inhibitors of DNA replication processes. In a study involving 35 structurally related coumarin derivatives, seven demonstrated significant inhibitory action against Taq DNA polymerase, with IC50 values below 250 μM. nih.gov Notably, the derivative 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one (2d) and 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate (3c) were the most potent, exhibiting IC50 values of 20.7 ± 2.10 μM and 48.25 ± 1.20 μM, respectively. nih.gov
Further investigations into their antiproliferative effects on tumor cell lines revealed that 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (2c) was particularly promising against HCT-116 cells, with an IC50 value of 8.47 μM. nih.gov This suggests that specific substitutions on the chromen-2-one ring are crucial for activity. For instance, the dihydroxylated derivative at positions C-7 and C-8 (2c) showed less significant inhibition in PCR assays compared to derivatives with a hydroxyl group at C-5, indicating that the C-5 hydroxyl group may be critical for interaction with DNA polymerase. nih.gov Additionally, certain derivatives, such as 7-(2-(oxiran-2-yl)ethoxy)-2H-chromen-2-one (5b) and 7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-one (5c), were found to cause DNA damage, highlighting their potential as agents that induce replicative stress. nih.gov
Mcl-1 Inhibition for Cancer Treatment
Myeloid cell leukemia-1 (Mcl-1), an antiapoptotic protein of the BCL-2 family, is a significant target in cancer therapy due to its frequent overexpression in various human cancers. nih.gov Research into coumarin derivatives has identified them as potential Mcl-1 inhibitors. nih.gov A study focused on 4-substituted 6,7-dihydroxycoumarin derivatives demonstrated that the catechol group is a key component for Mcl-1 inhibitory activity. nih.gov
The nature of the substituent at the C-4 position of the coumarin ring plays a critical role in determining the inhibitory potency. The introduction of a hydrophobic, electron-withdrawing group at this position was found to enhance Mcl-1 inhibitory capacity. nih.gov Conversely, a hydrophilic group at the C-4 position was detrimental to the activity. nih.gov Among the tested compounds, 4-trifluoromethyl-6,7-dihydroxycoumarin (Cpd 4) emerged as the most potent inhibitor, with a Ki value of 0.21 ± 0.02 μM and an IC50 of 1.21 ± 0.56 μM. nih.gov This highlights the therapeutic potential of directly inhibiting Mcl-1 in a variety of cancers. nih.gov The downregulation or inhibition of Mcl-1 can increase cancer cell sensitivity to other anticancer drugs, making these derivatives valuable candidates for combination therapies. nih.gov
Targeting Mitochondrial Functions in Cancer Therapy
Mitochondria are central to cell survival and death, and targeting their functions is a promising strategy in cancer treatment. nih.govnih.gov Mcl-1, a key regulator of mitochondrial homeostasis, is primarily located in the outer mitochondrial membrane. nih.gov By developing coumarin derivatives that specifically target mitochondria, researchers aim to enhance their anticancer efficacy.
One approach involves coupling coumarin-3-carboxamide derivatives with a triphenylphosphonium cation, a moiety known to facilitate accumulation in mitochondria. nih.gov This strategy led to the synthesis of "mitocoumarins," which were evaluated for their anti-breast cancer properties. nih.gov One such derivative, 15b , potently suppressed the growth of various breast cancer cell lines (MCF-7, MDA-231, SK-BR-3) with IC50 values ranging from 3.0 to 4.1 μM, while showing lower cytotoxicity to normal cells. nih.gov Mechanistic studies revealed that this compound localizes in mitochondria, where it triggers a burst of reactive oxygen species (ROS), collapses the mitochondrial membrane potential (Δψm), and moderately inhibits the mitochondrial enzyme thioredoxin reductase (TrxR2). nih.gov This multi-faceted attack on mitochondrial function underscores the potential of mitochondria-targeted coumarin derivatives in cancer therapy.
Antimicrobial and Antibacterial Activities
Derivatives of chromen-2-one have demonstrated significant activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria. ejmse.roislandarchives.ca Various synthetic modifications of the coumarin scaffold have been explored to enhance their antimicrobial properties.
For example, a series of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives were synthesized and tested against bacterial and fungal strains. researchgate.net Compounds with halo-substituents on the aromatic ring showed good activity. researchgate.net Other studies on derivatives of 4-Chloro-7-hydroxy-chromen-2-one and 4,7-Dihydroxy-chromen-2-one also reported potent antibacterial effects against Staphylococcus aureus, E. coli, and Bacillus cereus. ejmse.rojocpr.com The introduction of sulfonamide groups or the formation of Schiff bases has also been shown to yield compounds with notable antibacterial action. arkajainuniversity.ac.in
| Derivative Class | Tested Organisms | Key Findings | Reference |
|---|---|---|---|
| 4-Chloro-7-hydroxy-chromen-2-one derivatives | Staphylococcus aureus, E. coli, Bacillus cereus | Synthesized compounds showed higher activity than cefalexin and were competitive with streptomycin. | ejmse.ro |
| 4,7-Dichloro-2-oxo-2H-chromene derivatives | Staphylococcus aureus, E. coli, Bacillus cereus | Compounds exhibited both bacteriostatic and bactericidal activity. | jocpr.com |
| 4-Butylamino-chromen-2-one derivatives | Staphylococcus aureus, E. coli, Klebsiella | Derivatives inhibited the growth of all tested strains. | orientjchem.org |
| 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives | E. coli, Candida albicans, Fusarium oxysporum | Compounds with halo substituents showed good activity; some derivatives demonstrated better activity than the standard, Itraconazole. | researchgate.net |
| 4-Azidomethyl coumarin derivatives | S. aureus, E. coli | Presence of methoxy (B1213986) and nitro groups on the benzene (B151609) sulfonamide residue enhanced antibacterial action. | arkajainuniversity.ac.in |
Antidiabetic Activity
The hypoglycemic potential of coumarin derivatives has been widely investigated, with a primary focus on the inhibition of key enzymes involved in glucose metabolism, such as Dipeptidyl peptidase-4 (DPP-IV) and α-glucosidase. arabjchem.orgnih.govnih.gov Inhibition of DPP-IV prevents the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion, while α-glucosidase inhibitors delay carbohydrate digestion and absorption.
Several studies have reported the synthesis of coumarin derivatives as effective DPP-IV inhibitors. arabjchem.orgresearchgate.net For instance, certain substituted aminomethylnaphthopyrone derivatives showed promising DPP-IV inhibition, with one compound exhibiting 56.8% inhibition at a 10 μM concentration. arabjchem.org Docking studies suggested that derivatives with aromatic amine residues bind in a large pocket of the DPP-IV enzyme, while those with cyclic secondary amines bind in a smaller pocket. arabjchem.org Another study on monoterpene-substituted 7-hydroxycoumarins found two derivatives containing geranyl and (-)-myrtenyl substituents that demonstrated in vivo hypoglycemic action, likely through DPP-IV inhibition. nih.gov Furthermore, bis-coumarin derivatives have been identified as potent inhibitors of α-glucosidase, with some showing more significant anti-diabetic effects in vivo compared to the standard drug acarbose. nih.gov
Enzyme Inhibition Studies
Beyond their roles in specific diseases, coumarin derivatives are known to inhibit a variety of enzymes, which is fundamental to their pharmacological effects. evitachem.com
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov Several coumarin derivatives have been evaluated for their potential to inhibit these enzymes.
A series of amino-7,8-dihydro-4H-chromenone derivatives were designed and synthesized for this purpose. nih.gov Among them, derivative 4k showed significant potency against BChE with an IC50 value of 0.65 ± 0.13 µM, which was comparable to the standard drug donepezil. nih.gov Kinetic studies indicated a competitive-type inhibition. nih.gov Similarly, khellactone-type coumarins isolated from Peucedanum japonicum were tested, with compound PJ13 (3'-angeloyl-4'-(2-methylbutyryl)khellactone) being the most potent AChE inhibitor (IC50 = 9.28 µM) and compound PJ5 (senecioyl-4'-angeloyl-khellactone) being the most potent BChE inhibitor (IC50 = 7.22 μM). nih.gov These findings highlight the potential of the coumarin scaffold in developing selective or dual inhibitors for neurodegenerative diseases. evitachem.comnih.gov
| Compound/Derivative Series | Target Enzyme | Inhibitory Activity (IC50) | Key Findings | Reference |
|---|---|---|---|---|
| Amino-7,8-dihydro-4H-chromenone derivative (4k) | BChE | 0.65 ± 0.13 µM | Showed competitive inhibition; substitutions at R1 and R2 positions were crucial for potency. | nih.gov |
| 3'-angeloyl-4'-(2-methylbutyryl)khellactone (PJ13) | AChE | 9.28 µM | Demonstrated reversible and mixed-type inhibition. | nih.gov |
| 3'-isovaleryl-4'-(2-methylbutyroyl)khellactone (PJ15) | AChE | 10.0 μM | Showed reversible and mixed-type inhibition. | nih.gov |
| senecioyl-4'-angeloyl-khellactone (PJ5) | BChE | 7.22 μM | Highest selectivity index for BChE; reversible and mixed-type inhibition. | nih.gov |
| 3-(4-{[Benzyl(ethyl)amino]methyl}phenyl)-6-({5-[(7-methoxy-6H-indeno[2,1-b]quinolin-11-yl)amino]pentyl}oxy)-2H-chromen-2-one | AChE & BChE | Not specified | Identified as a non-neurotoxic dual inhibitor. | evitachem.com |
Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)
Derivatives of the coumarin scaffold are extensively studied as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters and a target for treating neurodegenerative diseases and depression. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies reveal that substitutions on the coumarin ring significantly influence inhibitory activity and selectivity for the two isoforms, MAO-A and MAO-B. mdpi.com
Specifically, the introduction of a phenyl group at the C-3 position of the coumarin skeleton has been shown to enhance inhibitory potency against MAO-B, whereas a phenyl substitution at the C-4 position tends to favor MAO-A inhibition. mdpi.com Further research into 4-aminomethyl-7-benzyloxy-2H-chromen-2-one derivatives identified compounds with nanomolar and selective MAO-B inhibition. nih.gov For instance, one derivative in this series demonstrated a high affinity and selectivity for human MAO-B, with an IC₅₀ value of 3.9 nM and a selectivity index (SI) of 167 over MAO-A. nih.gov Another study focusing on coumarin-chalcone hybrids also reported selective inhibition of MAO-B, with the most active compound showing submicromolar inhibitory activity. mdpi.com The nature of the substituent at the C-7 position also plays a critical role; a benzyloxy group at this position has been found to be more effective for MAO-B inhibition compared to methoxy, hydroxyl, or diethylamino groups. researchgate.net
| Compound Derivative | Target | Inhibitory Value (IC₅₀/Kᵢ) | Selectivity Index (SI) | Source |
|---|---|---|---|---|
| 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one derivative | hMAO-B | 3.9 nM (IC₅₀) | 167 | nih.gov |
| Glycine-inspired coumarin derivative (Compound 24) | MAO-A | 77 nM (IC₅₀) | Not Selective | nih.gov |
| Glycine-inspired coumarin derivative (Compound 24) | MAO-B | 61 nM (IC₅₀) | ||
| Glycine-inspired coumarin derivative (Compound 25) | hMAO-B | 1.1 nM (IC₅₀) | Highly Selective | nih.gov |
| 3-Phenyl coumarin derivative (22d) | MAO-B | 0.19 µM (Kᵢ) | Selective | mdpi.com |
| 4-Phenyl coumarin derivative (12b) | MAO-A | 0.39 µM (Kᵢ) | Selective | mdpi.com |
Carbonic Anhydrase (CA) Inhibition
The coumarin scaffold is a foundation for developing selective inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated CAs IX and XII, which are recognized as targets for cancer therapy. mdpi.com Unlike classical sulfonamide-based inhibitors that target the zinc ion in the active site, coumarins are non-classical inhibitors. frontiersin.org They are believed to function by blocking the entrance to the CA active site, interacting with amino acid residues in regions that vary between isoforms, which accounts for their selectivity. nih.gov
Research has focused on synthesizing coumarin derivatives with varied substitution patterns to enhance potency and selectivity. mdpi.comfrontiersin.org Studies on 2H-chromene and 7H-furo-chromene derivatives have shown that most compounds inhibit CA IX and XII without significant activity against the off-target isoforms CA I and II. mdpi.com The substitution pattern along the chromene scaffold influences potency, while selectivity is often retained across a series of related compounds. mdpi.com For example, combining the coumarin and sulfonamide pharmacophores has yielded derivatives with high, nanomolar potency against CA IX and XII. frontiersin.org
| Compound Derivative | Target Isoform | Inhibitory Value (Kᵢ) | Source |
|---|---|---|---|
| Ureic derivative (AMMC counterpart 20) | hCA IX | 27.0 nM | nih.gov |
| Ureic derivative (Compound 17) | hCA IX | 163.3 nM | nih.gov |
| Coumarin-sulfonamide hybrids | hCA IX | Nanomolar activity | frontiersin.org |
| hCA XII | Nanomolar activity |
Other Enzyme Targets
Beyond MAO and CA, coumarin derivatives have been investigated as inhibitors of other enzymes relevant to various diseases. A significant area of research is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. ut.ac.irnih.gov Several series of 4-substituted coumarins have been synthesized and evaluated, with some compounds displaying potent inhibition. For example, a 4-hydroxycoumarin (B602359) derivative linked to an N-benzyl pyridinium (B92312) moiety was identified as the most potent inhibitor in its series, with IC₅₀ values of 0.247 µM for AChE and 1.68 µM for BChE. ut.ac.ir
Another important enzyme target is the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), which is overexpressed in many cancers. nih.govnih.gov The coumarin scaffold has been explored for developing Mcl-1 inhibitors. nih.gov Studies have shown that a catechol group is a key feature for Mcl-1 inhibitory activity, and the introduction of a hydrophobic, electron-withdrawing group at the C-4 position of a 6,7-dihydroxycoumarin can enhance this activity. One such compound, 4-trifluoromethyl-6,7-dihydroxycoumarin, was found to be a potent Mcl-1 inhibitor with a Kᵢ of 0.21 µM. nih.govnih.gov
| Compound Derivative | Target Enzyme | Inhibitory Value (IC₅₀/Kᵢ) | Source |
|---|---|---|---|
| 4-Hydroxycoumarin-N-benzyl pyridinium derivative (5l) | AChE | 0.247 µM (IC₅₀) / 0.356 µM (Kᵢ) | ut.ac.ir |
| BChE | 1.68 µM (IC₅₀) | ||
| N-(1-benzylpiperidin-4-yl)acetamide derivative (4m) | AChE | 1.2 µM (IC₅₀) | nih.gov |
| Coumarin derivative (3h) | BChE | 2.0 nM (IC₅₀) | nih.gov |
| 4-Trifluoromethyl-6,7-dihydroxycoumarin (Cpd 4) | Mcl-1 | 0.21 µM (Kᵢ) | nih.govnih.gov |
| 1.21 µM (IC₅₀) |
In vitro and In vivo Biological Evaluation
The cytotoxic potential of coumarin derivatives is frequently evaluated against a panel of human cancer cell lines. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cells, including human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7). researchgate.netnih.gov For example, two new coumarin compounds isolated from Launaea mucronata, 6-isobutyl coumarin and 6-isobutyl-7-methyl-coumarin, showed high cytotoxicity against MCF-7, HCT116, and HepG2 cell lines. nih.gov
A study on alkoxy-coumarin derivatives tested against MCF-7 and MDA-MB-231 breast cancer cells found that the number and type of substituents significantly affected activity. nih.gov The presence of two prenyloxy groups or an octyloxy substituent increased the cytotoxic potency in breast cancer cells. nih.gov Specifically, 5,7-diprenyloxy-4-methyl-coumarin was about 2.5 times more cytotoxic against MCF-7 cells than its monosubstituted counterpart. nih.gov Other cell lines such as the human lung cancer cell line A549 and the mouse melanoma cell line B16-F10 are also used to assess the anticancer potential of coumarin derivatives. mdpi.commazums.ac.ir
| Compound/Extract | Cell Line | Cytotoxicity (IC₅₀) | Source |
|---|---|---|---|
| Chloroform fraction of Launaea mucronata extract | HCT-116 | 20.0 µg/mL | nih.gov |
| HepG2 | 18.6 µg/mL | ||
| MCF-7 | 14.3 µg/mL | ||
| 5,7-Diprenyloxy-4-methyl-coumarin (4g) | MCF-7 | More potent than monosubstituted analogue | nih.gov |
| Auraptene (4k) | MCF-7 & MDA-MB-231 | Most potent in tested series | nih.gov |
| 1H-benzo[f]chromene derivatives | MCF-7, HCT-116, HepG-2 | Variable anti-proliferative efficacy | researchgate.net |
While coumarins exhibit a wide range of biological activities, their toxicity profiles are also a critical area of investigation. In vivo studies in rodents have shown that coumarins can possess hepatotoxic and carcinogenic properties, particularly at high doses. frontiersin.org For example, carcinomas of the liver and lungs were observed in rats and mice at doses exceeding 100 mg/kg body weight per day. frontiersin.org
Specific coumarin derivatives have been assessed for acute and sub-chronic toxicity. Osthole (B1677514), a methoxylated coumarin, showed an acute intraperitoneal LD₅₀ of 710 mg/kg in mice, with signs of toxicity including tremors and hyperventilation. nih.gov In sub-chronic oral studies in rats, osthole caused pulmonary hemorrhage and mild inflammation in the liver and kidneys at doses of 5–50 mg/kg for 45 days. frontiersin.orgnih.gov Theoretical in silico studies are also used to predict the toxicity of coumarin derivatives. Such studies on a set of 31 derivatives predicted cardiotoxic potential for twenty-five of the compounds, which was further investigated through simulations of hERG K+ channel binding. nih.gov Conversely, 7-O-Alkilaminocoumarins were predicted to have no hepatotoxicity. nih.gov
Pharmacokinetic and ADME Studies (Absorption, Distribution, Metabolism, Excretion)
Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of coumarin derivatives is essential for their development as therapeutic agents. In silico computational tools are frequently used in the early stages of drug discovery to predict these properties. jocpr.comjocpr.com
Several studies have evaluated the drug-likeness of coumarin derivatives based on criteria such as Lipinski's rule of five. nih.govjocpr.com An analysis of 31 coumarin derivatives showed that none of the compounds violated this rule for orally administered drugs. nih.gov Furthermore, in silico models for a series of N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides predicted good human oral absorption, ranging from 74.3% to 86.0%. jocpr.com These studies also suggested that the compounds were likely to have good cell permeability. jocpr.com
Predictions regarding the ability to cross the blood-brain barrier (BBB) are particularly relevant for compounds targeting the central nervous system. Theoretical studies on various coumarin derivatives have indicated a qualitative likelihood of crossing the BBB. nih.gov However, other analyses of 1H-benzo[f]chromene derivatives suggested they would not cross the BBB, indicating that this property is highly dependent on the specific molecular structure. researchgate.net
| ADME Parameter | Finding | Compound Class Studied | Source |
|---|---|---|---|
| Drug-Likeness (Lipinski's Rule) | No violations observed for all 31 tested compounds. | Various coumarin derivatives | nih.gov |
| Human Oral Absorption | Predicted to be good (74.3% - 86.0%). | N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides | jocpr.com |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be likely for some classes. | 7-Hydroxycoumarin derivatives | nih.gov |
| Blood-Brain Barrier (BBB) Permeation | Predicted not to cross the BBB. | 1H-benzo[f]chromene derivatives | researchgate.net |
| Hepatotoxicity | 7-O-Alkilaminocoumarins predicted to be non-hepatotoxic. | 7-O-Alkilaminocoumarins | nih.gov |
| Aqueous Solubility (Log S) | Values between -6.1 to -4.3 mol/L. | Various coumarin derivatives | mdpi.com |
Blood-Brain Barrier (BBB) Penetration Studies
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential as a therapeutic agent for central nervous system (CNS) disorders. The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside. nih.gov For coumarin derivatives designed to act on CNS targets, effective BBB penetration is a prerequisite for pharmacological activity.
Research into the BBB permeability of coumarin derivatives often employs a combination of computational (in silico) predictions, in vitro assays, and in vivo animal studies. In vitro models are particularly common in early-stage drug discovery due to their high-throughput nature and cost-effectiveness. creative-bioarray.comfrontiersin.org One of the most widely used in vitro methods is the Parallel Artificial Membrane Permeability Assay (PAMPA). pion-inc.comnih.gov The PAMPA-BBB assay specifically models passive, transcellular permeation across the BBB, providing a simplified way to rank compounds based on their intrinsic permeability by measuring their passage through a lipid layer. creative-bioarray.compion-inc.comnih.gov More complex in vitro models utilize cultured cells, such as human brain microvascular endothelial cells (HBMECs), to form a monolayer that mimics the BBB. dovepress.commdpi.com The integrity of this cellular barrier is often measured by its transendothelial electrical resistance (TEER). dovepress.com
Studies on coumarin derivatives have revealed that structural modifications significantly influence BBB penetration. Lipophilicity is a key physicochemical property governing a compound's ability to passively diffuse across the BBB. mdpi.commdpi.com Investigations into various substituted coumarins provide insight into the structural features that facilitate brain entry.
For instance, a study on a series of 7-[(m-halogeno)benzyloxy]coumarins bearing polar substituents at the 4-position led to the identification of 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (B1217627) as a potent and selective monoamine oxidase B (MAO-B) inhibitor with rapid BBB penetration demonstrated in in vivo models. nih.gov This highlights that modifications at both the 4- and 7-positions of the coumarin scaffold are compatible with brain entry.
In another investigation, a novel synthetic coumarin-chalcone derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one (LM-021), was evaluated for its neuroprotective effects. researchgate.net Pharmacokinetic studies in mice revealed that this compound possesses good BBB penetration ability, achieving a brain-to-plasma concentration ratio of 5.3%. researchgate.net
Furthermore, research on chromones, which share the benzo-γ-pyrone core with coumarins, has provided additional data. A comparative study of chromones from two types of agarwood identified several 2-(2-phenylethyl)chromone (B1200894) (PEC) derivatives that were able to penetrate the BBB in rats. nih.gov Desorption electrospray ionization mass spectrometry (DESI-MSI) analysis showed that compounds like 2-(2-phenylethyl)chromone and 2-[(4′-methoxy)phenylethyl]chromone localized in various brain regions, including the cerebral cortex, thalamus, and hippocampus. nih.gov The study concluded that Flindersia-type 2-(2-phenylethyl)chromones (FTPECs), in particular, possess a strong ability to penetrate the BBB. nih.gov
The following table summarizes key findings from BBB penetration studies on selected coumarin and chromone (B188151) derivatives.
Table 1: Blood-Brain Barrier (BBB) Penetration Data for Selected Coumarin Derivatives
| Compound Name | Derivative Type | Method/Model | Finding | Citation |
|---|---|---|---|---|
| 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate | 4-Substituted, 7-oxy-coumarin | In vivo | Described as having rapid blood-brain barrier penetration. | nih.gov |
| (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one | Coumarin-chalcone | In vivo (mice) | Exhibited good BBB penetration with a brain to plasma ratio of 5.3%. | researchgate.net |
| 2-(2-phenylethyl)chromone | Chromone | In vivo (rats), DESI-MSI | Detected in brain tissue; predominantly localized in the cerebral cortex. | nih.gov |
| 2-[(4′-methoxy)phenylethyl]chromone | Chromone | In vivo (rats), DESI-MSI | Detected across multiple brain regions, primarily in the thalamus and hippocampus. | nih.gov |
Vi. Computational and Theoretical Studies of 4 Chloromethyl 7 Methoxy Chromen 2 One and Its Derivatives
Molecular Docking and Receptor-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms. While specific docking studies for 4-Chloromethyl-7-methoxy-chromen-2-one are not extensively detailed in the reviewed literature, research on closely related coumarin (B35378) derivatives provides significant insights into their potential receptor-ligand interactions.
Coumarin derivatives are known to interact with a wide range of biological targets. For instance, derivatives of 7-hydroxycoumarin have been investigated as antagonists for the 5-HT1A serotonin (B10506) receptor. mdpi.com Docking studies on these compounds revealed that the coumarin scaffold, combined with a piperazine (B1678402) moiety, can form strong interactions with conserved acidic amino acids within the transmembrane domain of G-protein coupled receptors. mdpi.com Similarly, docking studies of other coumarin derivatives have identified potential inhibitory activity against enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and oxidoreductase, which are implicated in inflammation, neurodegenerative diseases, and microbial activity, respectively. nih.govnih.govyoutube.commdpi.com
In a study on 7-hydroxy-6-methoxy-2H-chromen-2-one, a compound structurally similar to the title molecule, molecular docking revealed significant molecular interactions with the LOX enzyme, suggesting its potential as an anti-inflammatory agent. nih.gov For derivatives of 7-methoxy-3-phenyl-2H-chromen-2-one, docking into the active site of the oxidoreductase protein from Candida albicans helped to rationalize their observed antifungal activity. youtube.com These studies collectively indicate that the coumarin nucleus, functionalized with groups like methoxy (B1213986) and chloromethyl, serves as a versatile scaffold for interacting with various protein active sites, driven by a combination of hydrogen bonding, hydrophobic, and electrostatic interactions.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. In the context of drug design and molecular modeling, MD simulations are often employed to validate the results of molecular docking. While docking provides a static snapshot of the ligand-receptor interaction, MD simulations can assess the stability of this complex in a dynamic, solvated environment, providing a more realistic representation of physiological conditions. psu.eduyoutube.com
For coumarin derivatives, MD simulations have been used to verify the stability of ligand-protein complexes predicted by docking. nih.govpsu.edu For example, in a study of coumarin compounds as potential inhibitors of Cyclin-dependent Kinase 9 (CDK9), a 50-nanosecond MD simulation was performed to confirm the stability of the docked complexes and the accuracy of the predicted binding modes. psu.edu Similarly, 100-nanosecond MD simulations were used to assess the stability of naturally occurring coumarins docked into the active sites of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), revealing that key molecular interactions were maintained over the simulation time. nih.gov These simulations provide crucial information on the flexibility of the ligand and receptor, the role of solvent molecules, and the energetic stability of the binding, offering deeper insights than docking alone. nih.govpsu.edu
Although specific MD simulation studies on this compound were not identified in the reviewed literature, this technique represents a standard and valuable next step following molecular docking to confirm the stability and dynamics of its interactions with potential biological targets.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. nih.gov For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311G+(d,p) basis set, have been performed to provide a detailed understanding of its molecular characteristics. nih.govnih.gov
DFT calculations are first used to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. nih.gov Studies on this compound have successfully calculated its optimized geometric parameters, including bond lengths and bond angles. nih.gov These theoretical values provide a foundational understanding of the molecule's structure in the ground state.
Table 1: Selected Optimized Geometric Parameters for this compound (Calculated via DFT B3LYP/6-311G+(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2=O11 | 1.206 | O1-C2-C3 | 116.5 |
| C4-C13 | 1.498 | C3-C4-C10 | 119.8 |
| C13-Cl14 | 1.815 | C4-C13-Cl14 | 111.4 |
| C7-O15 | 1.356 | C6-C7-O15 | 125.1 |
| O15-C16 | 1.424 | C7-O15-C16 | 117.8 |
This table presents a selection of key parameters. Data synthesized from computational studies. nih.govnih.gov
Theoretical vibrational frequencies can be calculated from the optimized geometry using DFT. These calculated frequencies are often compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the computational model and to aid in the assignment of vibrational modes to specific atomic motions within the molecule. nih.gov For this compound, DFT calculations have shown good agreement with experimental FT-IR spectra. nih.gov The vibrational modes include stretching and bending of characteristic functional groups like the C=O of the lactone, the C-O-C of the ether, and the C-Cl bond.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |
| C-H stretching (aromatic) | 3088 | 3086 |
| C-H stretching (methyl) | 2955 | 2954 |
| C=O stretching (lactone) | 1736 | 1756 |
| C=C stretching (aromatic) | 1618 | 1622 |
| C-O-C stretching (asymmetric) | 1274 | 1272 |
| C-O-C stretching (symmetric) | 1063 | 1076 |
| C-Cl stretching | 710 | 711 |
This table highlights key vibrational modes. The calculated frequencies are typically scaled to correct for anharmonicity and basis set limitations. Data compiled from Akman & Sarac (2021). nih.gov
DFT calculations are also a valuable tool for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). These predictions help in the assignment of experimental NMR signals. For coumarin derivatives, calculated chemical shifts have shown close agreement with experimental values.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. This allows for the assignment of absorption bands observed experimentally. For instance, studies on the related 4-chloromethyl-7-hydroxy coumarin show characteristic absorption in the near-ultraviolet region, which can be rationalized by theoretical calculations of its electronic transitions. psu.edu
Electronic Properties Analysis
The electronic properties of a molecule, which govern its reactivity and photophysical behavior, can be thoroughly analyzed using DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). nih.gov
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is primarily localized on the coumarin ring system, while the LUMO is distributed across the entire molecule.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. In this compound, the most negative potential (red/yellow regions) is located around the carbonyl oxygen atom of the lactone, indicating it is the primary site for electrophilic attack. The positive potential (blue regions) is found around the hydrogen atoms.
Table 3: Calculated Electronic Properties of this compound
| Property | Calculated Value (DFT/B3LYP/6-311G+(d,p)) |
| HOMO Energy | -6.64 eV |
| LUMO Energy | -1.97 eV |
| Energy Gap (ΔE) | 4.67 eV |
| Dipole Moment | 4.60 Debye |
Data compiled from theoretical studies. nih.gov
Frontier Molecular Orbital (FMO) Energies
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.
A computational study by Akman and Sarac (2016) using DFT with the B3LYP/6-311G+(d,p) level of theory has provided the FMO energies for this compound. natscidiscovery.comnatscidiscovery.com The calculated HOMO energy is -6.58 eV, and the LUMO energy is -2.25 eV. natscidiscovery.com This results in a HOMO-LUMO energy gap of 4.33 eV. natscidiscovery.com A relatively large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. natscidiscovery.comnatscidiscovery.com The distribution of these orbitals is also significant; the HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack, respectively. natscidiscovery.comnatscidiscovery.com
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.58 |
| LUMO | -2.25 |
| Energy Gap (ΔE) | 4.33 |
Electrostatic Potential (ESP) Surfaces
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. natscidiscovery.comnatscidiscovery.com The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and are prone to nucleophilic attack.
For this compound, DFT calculations at the B3LYP/6-311G+(d,p) level of theory have been used to generate the ESP map. natscidiscovery.comnatscidiscovery.com The map reveals that the most negative potential is concentrated around the carbonyl oxygen atom of the lactone ring, indicating its high electrophilicity and its role as a primary site for interaction with electrophiles. natscidiscovery.comnatscidiscovery.com Conversely, positive potentials are generally found around the hydrogen atoms. natscidiscovery.comnatscidiscovery.com The ESP analysis provides a clear visual representation of the molecule's charge distribution and corroborates the reactivity patterns suggested by FMO analysis. natscidiscovery.comnatscidiscovery.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding molecular stability. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability. Coumarin derivatives are known to exhibit significant NLO properties, often enhanced by the presence of electron-donating and electron-withdrawing groups, which create a "push-pull" electronic system and facilitate intramolecular charge transfer.
There are no specific NLO property calculations reported for this compound in the available literature. However, computational studies on other coumarin derivatives provide a basis for expecting NLO activity in this compound. nih.gov The 7-methoxy group acts as an electron-donating group, while the coumarin core and the 4-chloromethyl group can act as electron-accepting moieties. This arrangement can lead to a significant NLO response. Theoretical calculations, often using DFT methods, are employed to predict the first-order hyperpolarizability (β) of such molecules. For many coumarin derivatives with donor-acceptor substitutions, the calculated hyperpolarizability values have been found to be significantly higher than that of standard NLO materials like urea. nih.gov
Vii. Analytical Techniques in the Research of 4 Chloromethyl 7 Methoxy Chromen 2 One
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular framework and functional groups present in 4-Chloromethyl-7-methoxy-chromen-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a fundamental tool for determining the precise arrangement of atoms in this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals, a complete structural map can be assembled.
¹H NMR: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. For this compound, the expected signals include those for the aromatic protons on the coumarin (B35378) ring, the vinylic proton, the chloromethyl group, and the methoxy (B1213986) group. Based on data from closely related compounds like 7-methoxy-4-methyl-chromen-2-one and 4-bromomethyl-7-methoxycoumarin, the chemical shifts can be predicted. sinfoochem.comrsc.orgnih.govbeilstein-journals.org The protons on the aromatic ring (H-5, H-6, and H-8) typically appear in the downfield region (δ 6.5-7.8 ppm). The singlet for the vinylic proton (H-3) is expected around δ 6.2-6.5 ppm. The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) would likely produce a singlet at approximately δ 4.7-4.9 ppm, and the methoxy group (-OCH₃) protons would appear as a sharp singlet around δ 3.9 ppm. sinfoochem.comrsc.org
¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, eleven unique carbon signals are expected. The most downfield signal corresponds to the carbonyl carbon (C-2) of the lactone ring, typically appearing around δ 160-162 ppm. The aromatic and vinylic carbons (C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a) resonate in the δ 100-155 ppm range. The carbon of the methoxy group (-OCH₃) is expected around δ 56 ppm, while the chloromethyl carbon (-CH₂Cl) would likely appear in the range of δ 40-45 ppm. rsc.orgceon.rsmdpi.com
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| C-2 (C=O) | - | ~160.5 |
| H-3 | ~6.4 (s) | ~112.0 |
| C-4 | - | ~150.0 |
| -CH₂Cl | ~4.8 (s) | ~42.0 |
| C-4a | - | ~112.5 |
| H-5 | ~7.6 (d) | ~126.0 |
| H-6 | ~6.9 (dd) | ~113.0 |
| C-7 | - | ~163.0 |
| -OCH₃ | ~3.9 (s) | ~56.0 |
| H-8 | ~6.8 (d) | ~101.0 |
| C-8a | - | ~155.0 |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the characteristic functional groups within the molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several key absorption bands. A strong, prominent peak between 1700 and 1740 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the α,β-unsaturated lactone ring. ceon.rsmdpi.com Aromatic C=C stretching vibrations typically appear in the 1620-1450 cm⁻¹ region. The C-O-C stretching vibrations of the ether and lactone functionalities are expected to produce strong bands in the 1280-1020 cm⁻¹ range. mdpi.com The presence of the chloromethyl group would be indicated by C-Cl stretching vibrations, which are typically observed in the 800-600 cm⁻¹ region. mdpi.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | ~3100-3000 |
| Aliphatic C-H Stretch (-CH₂, -OCH₃) | ~2950-2850 |
| C=O Stretch (Lactone) | ~1740-1700 |
| Aromatic C=C Stretch | ~1620-1450 |
| Asymmetric C-O-C Stretch | ~1280-1200 |
| Symmetric C-O-C Stretch | ~1100-1020 |
| C-Cl Stretch | ~800-600 |
Mass Spectrometry (MS, LC-MS, HRMS, GC-MS)
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₁H₉ClO₃), the expected exact molecular weight is approximately 224.02 g/mol . sinfoochem.comsynquestlabs.com In the mass spectrum, the molecular ion peak (M⁺) would appear at m/z 224. A characteristic isotopic pattern for chlorine-containing compounds, a second peak at M+2 (m/z 226) with roughly one-third the intensity of the M⁺ peak, would be a definitive indicator of the presence of a single chlorine atom. mdpi.com High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. ceon.rsmdpi.com Fragmentation patterns typically observed for coumarins include the loss of a CO molecule (28 Da), which is a characteristic fragmentation of the lactone ring. mdpi.com
UV-Vis Spectrophotometry
UV-Vis spectrophotometry measures the electronic absorption of the molecule and provides information about the conjugated systems present. Coumarins are known to be chromophoric and typically exhibit strong absorption in the ultraviolet region. For this compound, absorption maxima (λmax) are expected in the range of 320-350 nm, corresponding to the π → π* electronic transitions within the conjugated benzopyrone system. mdpi.com The exact position and intensity of the absorption bands can be influenced by the solvent used for the analysis. mdpi.com
Purity and Content Determination
Establishing the purity of a synthesized compound is critical for its application in further research.
Melting Point Analysis
Thin Layer Chromatography (TLC)
The separation is achieved on a stationary phase, typically a plate coated with silica (B1680970) gel, while a liquid solvent system, the mobile phase, moves up the plate by capillary action. bjbms.org The choice of eluent is critical for achieving good separation. For coumarin derivatives, various solvent systems are employed. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly used. The polarity of the solvent system can be adjusted to optimize the separation of compounds with different polarities. beilstein-journals.org
The visualization of coumarin spots on a TLC plate is often facilitated by their inherent fluorescence under UV light (typically at 254 nm or 366 nm). bjbms.org Alternatively, staining reagents can be used. bjbms.org The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions (stationary phase, mobile phase, and temperature).
While specific Rf values for this compound are not detailed in the available literature, data for structurally related compounds illustrate the utility of the technique. For example, the related compound 7-hydroxy-4-(2-fluorophenyl)coumarin was purified using silica gel column chromatography with a mobile phase of 60% ethyl acetate in hexane, and its purity was monitored by TLC, yielding an Rf value as shown in the table below. beilstein-journals.org
Table 1: Example of TLC Data for a Related Coumarin Derivative
| Compound | Stationary Phase | Mobile Phase (Eluent) | Rf Value |
|---|
This example underscores the practical application of TLC in the purification and analysis of substituted coumarins, a standard procedure that would be applied to this compound.
High-Resolution Mass Spectrometry (HRMS) for Mechanism Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and its fragments with high accuracy. This capability is indispensable for elucidating reaction mechanisms and fragmentation pathways of complex organic molecules like coumarins. benthamopen.com Unlike unit-resolution mass spectrometry, HRMS can distinguish between ions that have the same nominal mass but different elemental formulas, such as carbon monoxide (CO), ethene (C₂H₄), or diazomethane (B1218177) (CH₂N). benthamopen.com
In the context of coumarin research, HRMS is critical for confirming the identity of synthesized compounds and for studying their behavior under ionization. nih.govnih.gov The fragmentation of the coumarin core typically involves the loss of a molecule of carbon monoxide (CO) from the pyrone ring, a pathway verified by high-resolution mass measurements. benthamopen.com
The study of fragmentation pathways provides deep insight into the structure and stability of the molecule. For coumarin derivatives, the specific substituents on the coumarin ring greatly influence the fragmentation patterns. nih.gov In elucidating a reaction mechanism, researchers might use HRMS to analyze the products formed. By determining the precise mass of the products, intermediates, and by-products, it is possible to confirm the transformations that have occurred. For example, if a reaction is proposed to involve the substitution of the chloro group in this compound, HRMS would be used to confirm the mass of the new product, ensuring the expected atomic composition is present.
The general fragmentation pathway for coumarins, as established by HRMS, involves key steps that help in structural characterization:
Molecular Ion Peak (M⁺·): Provides the exact mass and elemental formula of the parent molecule.
Loss of CO: A characteristic fragmentation, leading to a benzofuran (B130515) radical ion. benthamopen.com
Substituent Fragmentation: The side chains and functional groups on the coumarin ring will undergo specific cleavages, providing structural information. For this compound, this would involve fragmentation related to the chloromethyl and methoxy groups.
By providing unambiguous elemental compositions for ions, HRMS is a cornerstone for confirming proposed reaction pathways and understanding the intrinsic chemical properties of coumarin derivatives.
X-ray Structure Determination
For coumarin derivatives, X-ray crystallography confirms the planarity of the fused benzene (B151609) and pyrone ring system, a characteristic feature of the coumarin core. core.ac.uk It also reveals the orientation of substituents, which can influence the molecule's chemical reactivity and biological activity.
While the specific crystal structure of this compound is not publicly available, the crystallographic data from closely related analogs, such as 4-(2-Fluorophenyl)-7-methoxycoumarin, provide significant insight into the structural characteristics that can be expected. beilstein-journals.org The analysis of this related compound showed that the coumarin moiety is essentially planar, and it revealed the specific torsion angle of the substituent at the C4 position relative to the coumarin ring. beilstein-journals.org Such data is crucial for understanding steric effects and potential intermolecular interactions, like hydrogen bonds or π-π stacking, which stabilize the crystal lattice. core.ac.ukmdpi.com
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data collected allows for the calculation of the electron density map of the molecule, from which the atomic positions are determined.
Table 2: Illustrative Crystallographic Data for a Related 4-Substituted-7-methoxycoumarin Derivative
| Parameter | 4-(2-Fluorophenyl)-7-methoxycoumarin beilstein-journals.org |
|---|---|
| Chemical Formula | C₁₆H₁₁FO₃ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 26.173(5) |
| b (Å) | 7.915(5) |
| c (Å) | 13.064(5) |
| β (°) | 108.65(5) |
This data provides a foundational understanding of the solid-state structure of this class of compounds, highlighting the power of X-ray diffraction in unequivocally confirming molecular structures. mdpi.comresearchgate.net
Viii. Future Directions and Emerging Research Avenues for 4 Chloromethyl 7 Methoxy Chromen 2 One
Development of Novel Therapeutic Agents
The coumarin (B35378) nucleus is a well-established pharmacophore present in numerous compounds with a wide array of biological activities. mdpi.com The specific structure of 4-Chloromethyl-7-methoxy-chromen-2-one makes it an ideal precursor for developing new therapeutic agents. The chloromethyl group serves as a reactive handle for introducing various functional groups, allowing for the synthesis of diverse derivatives.
Research has demonstrated that modifications on the coumarin scaffold can lead to potent agents for various diseases:
Anticancer Agents: A significant area of focus is the development of coumarin-based anticancer agents. rsc.orgnih.gov Studies on related structures have shown that introducing different substituents can yield compounds with significant cytotoxicity against cancer cell lines. For example, 7,8-dihydroxycoumarin derivatives with alkyl groups at the C3 position have shown potent effects against chronic myelogenous leukemia, colon adenocarcinoma, and breast adenocarcinoma cell lines. nih.gov The introduction of a hydrophobic, electron-withdrawing group at the C-4 position, similar to the chloromethyl group, has been found to enhance inhibitory capacity against the Myeloid cell leukemia-1 (Mcl-1) protein, a key target in cancer therapy. nih.gov
Anti-inflammatory and Analgesic Agents: Coumarin derivatives have been successfully synthesized and evaluated for anti-inflammatory and analgesic properties. nih.govmdpi.com For instance, Schiff' base derivatives of 7-amino-4-methylcoumarin (B1665955) have exhibited potent anti-inflammatory activity. nih.gov Given that inflammation is a key component of many chronic diseases, derivatives of this compound could be explored for this purpose.
Antimicrobial and Antifilarial Agents: The coumarin scaffold is a promising basis for creating new antimicrobial agents. researchgate.net Derivatives incorporating piperazine (B1678402) moieties have shown significant antibacterial and antifungal activity. researchgate.net Furthermore, 4-oxycoumarin derivatives have been identified as a new class of antifilarial agents, showing potent activity against the human lymphatic filarial parasite, Brugia malayi. nih.gov Compounds in this class have demonstrated nanomolar efficacy against the parasite, highlighting a potential avenue for developing new treatments for filariasis. nih.gov
| Therapeutic Area | Derivative Class | Key Structural Features | Observed Activity | Reference |
|---|---|---|---|---|
| Anticancer | 7,8-Dihydroxy-4-methylcoumarins | Alkyl chain at C3 | Potent cytotoxicity against K562, LS180, and MCF-7 cell lines. | nih.gov |
| Anticancer (Mcl-1 Inhibition) | 6,7-dihydroxycoumarin derivatives | Hydrophobic electron-withdrawing group at C4 | Enhanced Mcl-1 inhibitory activity. | nih.gov |
| Anti-inflammatory | 7-(benzylideneamino)-4-methyl-2H-chromen-2-one | Schiff base at C7 | Potent anti-inflammatory and analgesic effects. | nih.gov |
| Antifilarial | 4-oxycoumarin derivatives | β-amino alcohol substituents | Nanomolar IC50 values against Brugia malayi. | nih.gov |
| Antimicrobial | 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one | Piperazine moiety | Significant antibacterial and antifungal activity. | researchgate.net |
Multi-Target Ligand Design
The complexity of chronic diseases like Alzheimer's disease (AD) and cancer has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.govspringernature.com The coumarin scaffold is an excellent framework for designing such MTDLs. nih.govresearchgate.netnih.gov
Future research on this compound can focus on creating derivatives that act on multiple pathways. For instance, in the context of Alzheimer's disease, coumarin derivatives have been designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as monoamine oxidase B (MAO-B). nih.govnih.gov By modifying the coumarin substitution pattern at the 6- or 7-position with various alkyl chains and terminal amino groups, researchers have developed potent dual or triple inhibitors. nih.govmdpi.com
Novel synthetic coumarin derivatives have also been shown to reduce Aβ aggregation and neurotoxicity through multiple mechanisms, including the activation of TRKB-mediated signaling pathways and the upregulation of brain-derived neurotrophic factor (BDNF). mdpi.com This pleiotropic activity makes them promising candidates for disease-modifying therapies for neurodegenerative disorders. mdpi.com The design of MTDLs is an attractive strategy, and the 4-chloromethyl group on the title compound provides a convenient anchor point for attaching moieties known to interact with other relevant biological targets. springernature.com
Advanced Computational Modeling and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI), machine learning (ML), and computational modeling is revolutionizing drug discovery. researchgate.netresearchgate.netnih.govnih.govmdpi.commdpi.com These technologies can significantly accelerate the design and optimization of new drugs by predicting their biological activity, pharmacokinetic properties, and potential toxicity from their chemical structure. researchgate.netnih.govnih.gov
For coumarin-based drug discovery, these computational approaches are particularly valuable:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that correlate the structural features of coumarin derivatives with their biological activities. youtube.com This allows for the virtual screening of large libraries of potential compounds and the prioritization of the most promising candidates for synthesis and testing.
Virtual Screening and Molecular Docking: Computational tools can model the interaction between coumarin derivatives and their biological targets at the molecular level. nih.govnih.gov This provides insights into the mechanism of action and helps in designing molecules with improved binding affinity and selectivity. researchgate.netnih.gov
De Novo Drug Design: Generative deep learning models, such as chemical language models (CLMs), can design entirely new molecules with desired multi-target activities. nih.gov By fine-tuning these models with known active compounds, they can generate novel, synthesizable coumarin derivatives with predicted efficacy against specific target pairs. nih.gov
Future research will undoubtedly leverage these advanced computational tools to explore the vast chemical space around the this compound scaffold, enabling a more rational and efficient design of next-generation therapeutic agents. researchgate.netnih.gov
| Technique | Application | Potential Benefit for this compound Derivatives | Reference |
|---|---|---|---|
| Machine Learning / Deep Learning | Analyze large datasets, predict biological activity, improve SAR analyses. | Accelerate lead optimization and identify derivatives with promising therapeutic potential. | researchgate.netresearchgate.net |
| Virtual Screening & Molecular Docking | Model interactions with biological targets (e.g., enzymes, receptors). | Provide insights into mechanism of action and guide the design of more potent and selective inhibitors. | nih.govnih.gov |
| Generative Chemical Language Models (CLMs) | De novo design of molecules with tailored features for multiple targets. | Generate novel, synthesizable dual-target ligands based on the coumarin scaffold. | nih.gov |
| Pharmacokinetic Modeling (e.g., SwissADME) | Predict drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) properties. | Optimize derivatives for better bioavailability and reduced toxicity early in the design phase. | nih.govnih.gov |
Exploration of New Catalytic Systems for Sustainable Synthesis
The chemical industry is increasingly moving towards "green chemistry" principles to reduce environmental impact. rsc.orgtandfonline.comkjscollege.com The synthesis of coumarins is an area where significant progress has been made in developing sustainable methods. Future work on synthesizing derivatives of this compound will benefit from these advancements.
Key green synthesis strategies applicable to coumarins include:
Use of Ionic Liquids: Brønsted acidic ionic liquids have been used as recyclable catalysts for the solvent-free synthesis of coumarin derivatives, offering good to excellent yields at room temperature. rsc.org
Microwave and Ultrasound Irradiation: These techniques can accelerate chemical reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. kjscollege.com
Solvent-Free and Water-Based Reactions: Performing reactions without organic solvents (e.g., via grinding) or using water as a solvent represents a significant step towards sustainability. tandfonline.comacs.org One-pot syntheses of coumarin-3-carboxylic acids have been successfully developed in water at room temperature. acs.org
Applying these green methodologies to the synthesis and derivatization of this compound can make the production of these valuable compounds more efficient, cost-effective, and environmentally friendly.
Further Investigation into Mechanism of Action at Molecular Level
While many coumarin derivatives have shown promising biological activity, a detailed understanding of their mechanism of action at the molecular level is often the next frontier. Future research should employ advanced techniques to elucidate how derivatives of this compound interact with their biological targets.
Molecular docking studies have been used to predict the binding modes of coumarin derivatives with various enzymes, such as cholinesterases, MAO-B, and lipoxygenase (LOX). nih.govmdpi.comnih.gov These computational studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.gov For example, studies on Mcl-1 inhibitors revealed that a catechol group was a key constituent for inhibitory activity. nih.gov Similarly, investigations into novel coumarins for Alzheimer's disease showed that they act by activating TRKB-mediated ERK and AKT signaling pathways, leading to neuroprotective effects. mdpi.com A deeper investigation using techniques like X-ray crystallography of ligand-protein complexes, advanced spectroscopic methods, and cell-based reporter assays will be essential to validate these models and fully understand the molecular basis of their activity.
Expansion of Structure-Activity Relationship Studies with New Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For this compound, the reactive chloromethyl group at C4 and the methoxy (B1213986) group at C7 are key positions for modification to systematically explore the SAR.
Previous SAR studies on related coumarins have yielded valuable information:
Substitution at C4: The nature of the substituent at the C4 position is critical. For instance, in a series of Mcl-1 inhibitors, introducing a hydrophobic electron-withdrawing group at C4 enhanced inhibitory activity, whereas a hydrophilic group was detrimental. nih.gov This suggests that derivatives of the title compound could be potent inhibitors.
Substitution at C3: In a study of 7,8-dihydroxy-4-methylcoumarins, the length of an alkyl chain at the C3 position directly impacted anticancer cytotoxicity. nih.gov
Substitution on the Benzene (B151609) Ring: The pattern of hydroxylation and methoxylation on the coumarin's benzene ring significantly affects activity. Methylation of a catechol group, for example, led to decreased Mcl-1 inhibitory activity. nih.gov
Future research should focus on creating a library of derivatives from this compound by systematically varying the substituents and evaluating their effects on different biological targets. This will build a comprehensive SAR map to guide the design of more potent and selective molecules. nih.govproquest.com
Applications beyond Medicinal Chemistry
The unique photophysical properties of the coumarin scaffold open up applications beyond the realm of medicine. Coumarins are well-known for their fluorescence, and this property can be tuned by altering the substituents on the ring. evitachem.com
Emerging research avenues for derivatives of this compound include:
Fluorescent Probes and Sensors: The methoxy group at the 7-position often imparts strong fluorescence to coumarins. Derivatives could be developed as fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment. 7-Methoxy-4-(trifluoromethyl)coumarin, for example, is used as a fluorogenic substrate for cytochrome P450 enzymes. caymanchem.com
Photoresponsive Materials: Coumarins can be incorporated into polymers and other materials to create photoresponsive systems. evitachem.com These materials could have applications in areas such as controlled drug delivery, data storage, or smart textiles, where a response to light is desired.
Exploring these non-medicinal applications represents a promising direction for leveraging the unique chemical and physical properties of the this compound structure.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloromethyl-7-methoxy-chromen-2-one, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via base-catalyzed condensation or nucleophilic substitution. For example, describes a method using 10% KOH in ethanol at 5–10°C for 24 hours to form a chlorophenyl-substituted chromenone. For 4-chloromethyl derivatives, chlorination of a hydroxymethyl precursor (e.g., using SOCl₂ or PCl₅) is common. Purification via recrystallization (ethanol/DMF) improves yield and purity .
- Key Considerations : Monitor reaction progress with TLC/HPLC. Optimize temperature to avoid side reactions (e.g., demethylation of methoxy groups).
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and highlight the use of SHELX programs (SHELXL for refinement, SHELXS/SHELXD for structure solution). Data collection involves a diffractometer (e.g., Bruker AXS), with refinement parameters like R-factor (<0.05) indicating accuracy .
- Key Considerations : Address crystallographic disorder (e.g., chloromethyl group orientation) using PART commands in SHELXL. Validate hydrogen bonding (C–H···O) and π-π interactions via Mercury software.
Advanced Research Questions
Q. How do steric and electronic effects of the chloromethyl group influence reactivity in derivatization reactions?
- Methodology : The chloromethyl group’s electrophilicity enables nucleophilic substitution (e.g., with amines or thiols). demonstrates hydrazide formation via refluxing with hydrazine derivatives. However, steric hindrance from the methoxy group at C7 may reduce accessibility. Computational modeling (DFT) predicts reaction sites, while NMR monitors regioselectivity .
- Data Contradictions : Discrepancies between predicted and observed reaction outcomes (e.g., unexpected byproducts) require LC-MS/MS analysis to identify intermediates.
Q. How can discrepancies in spectral data (e.g., NMR, IR) be resolved during structural elucidation?
- Methodology : Combine multiple techniques:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). notes coupling patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm).
- IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C–Cl at ~600 cm⁻¹.
- UV-Vis : Chromen-2-one absorbs at λ ~300–350 nm (π→π* transitions).
Q. What experimental designs are effective for evaluating the bioactivity of this compound derivatives?
- Methodology :
- In vitro assays : Use fluorescence-based probes ( ) to detect metal ion binding (e.g., Pr³⁺) or enzyme inhibition.
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa), referencing ’s protocols for chromene derivatives .
- Advanced Design : Structure-activity relationship (SAR) studies require systematic substitution at C3/C7. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., kinases).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
